molecular formula C20H16O4 B042136 7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene CAS No. 61490-67-3

7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene

Cat. No. B042136
CAS RN: 61490-67-3
M. Wt: 320.3 g/mol
InChI Key: KWFVZAJQUSRMCC-VNTMZGSJSA-N
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Description

7,8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene, also known as 7-hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) and a substituted benzopyrene .


Synthesis Analysis

The compound can be synthesized from 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol, which is a benzopyrene derivative. The bromination reaction of this compound with N-bromosaccharin (NBSac) has been investigated . It can also be used as a starting material in the synthesis of (±)-trans-7,8-dihydroxy-6-fluoro-7,8-dihydrobenzo[a]pyrene .


Molecular Structure Analysis

The molecular structure of a tetrahydrotetrol that is formed by hydrolysis of (±)-7α,8β-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene has been determined by X-ray crystallographic methods .


Chemical Reactions Analysis

The compound undergoes a bromination reaction with N-bromosaccharin (NBSac). The sulfotransferase-assisted activation of 7-hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene to form an electrophilic, mutagenic, or tumorigenic sulfuric acid ester metabolite, which binds covalently to DNA and leads to mutation, has been reported .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H16O and a molecular weight of 272.34 . It has a melting point of 142-144 °C .

Safety And Hazards

The compound is classified as a Combustible Solid . It is activated by hepatic cytosol into electrophilic, mutagenic, or tumorigenic sulfuric acid ester metabolite, which binds covalently to DNA and leads to mutation .

properties

IUPAC Name

(7S,8R,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFVZAJQUSRMCC-VNTMZGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]([C@H]5O)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210456
Record name Benzo(a)pyrenetetrol II 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene

CAS RN

61490-67-3
Record name Benzo[a]pyrenetetrol II 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61490-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrenetetrol II 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrenetetrol II 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene

Citations

For This Compound
56
Citations
NE Geacintov, AG Gagliano, V Ibanez… - …, 1982 - academic.oup.com
The conformation of covalent adducts derived from the reactions of racemic 7β,8α-dihydroxy-9α, 10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BaPDE), 9,10-epoxy-7,8,9,10-…
Number of citations: 70 academic.oup.com
V Ibanez, NE Geacintov, AG Gagliano… - Journal of the …, 1980 - ACS Publications
Carcinogenic polycyclic aromatic hydrocarbons (PAH) have been demonstrated to undergo metabolic conversion1 to reactive diol epoxide intermediates which bind covalently to …
Number of citations: 77 pubs.acs.org
NE Geacintov, H Yoshida, V Ibanez, RG Harvey - Biochemistry, 1982 - ACS Publications
Nicholas E. Geacintov,* Hiroko Yoshida, Victor Ibanez, and Ronald G. Harvey abstract: In the presence of native DNA the hydrolysis of benzo [a] pyrene-7, 8-diol 9, 10-epoxide (BPDE) …
Number of citations: 68 pubs.acs.org
L Margulis, PF Pluzhikov, B Mao, VA Kuzmin… - Chemical physics …, 1991 - Elsevier
Photoinduced electron transfer in a covalent benzo [ a ] pyrene diol epoxide-2 ’ -deoxyguanosine complex Page 1 Volume 187, number 6 CHEMICAL PHYSICS LETTERS 27 …
Number of citations: 25 www.sciencedirect.com
VY Shafirovich, PP Levin, VA Kuzmin… - Journal of the …, 1994 - ACS Publications
The carcinogenic and mutagenic benzo [a] pyrenediol epoxide derivative 7r, 8t-dihydroxy-9r, 10/-epoxy-7, 8, 9,-10-tetrahydrobenzo [a] pyrene (BPDE) binds via its C-10 position …
Number of citations: 76 pubs.acs.org
M Abramovich, AS Prakash, RG Harvey… - Chemico-biological …, 1985 - Elsevier
The reversible DNA physical binding of a series of non-reactive metabolites and metabolite model compounds derived from benzo[a]pyrene (BP) has been examined in UV absorption …
Number of citations: 21 www.sciencedirect.com
N Pirogov, V Shafirovich, A Kolbanovskiy… - Chemical research in …, 1998 - ACS Publications
The need for large-scale direct synthesis of stereochemically defined and site-specific benzo[a]pyrenediol epoxide−oligodeoxyribonucleotide adducts for detailed NMR and other …
Number of citations: 37 pubs.acs.org
NE Geacintov, R Zhao, VA Kuzmin… - Photochemistry and …, 1993 - Wiley Online Library
The hydrophobic interactions of bulky polycyclic aromatic hydrocarbons with nucleic acid bases and the formation of noncovalent complexes with DNA are important in the expressions …
Number of citations: 65 onlinelibrary.wiley.com
V Shafirovich, J Cadet, D Gasparutto… - Chemical research in …, 2001 - ACS Publications
The redox reactions of guanine and its widely studied oxidation product, the 8-oxo-7,8-dihydro derivative, are of significant importance for understanding the mechanisms of oxidative …
Number of citations: 68 pubs.acs.org
VA Kuzmin, A Dourandin, V Shafirovich… - Physical Chemistry …, 2000 - pubs.rsc.org
Electron transfer reactions between nucleic acid residues in DNA and strong oxidants are often the critical initial steps that initiate oxidative, irreversible DNA damage. Employing laser …
Number of citations: 38 pubs.rsc.org

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